2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1248556-02-6
VCID: VC2703495
Molecular Formula: C14H20BFO4
Molecular Weight: 282.12 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1248556-02-6](/images/structure/VC2703495.png)
Description |
2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of dioxaborolanes. It is characterized by its unique structure, which includes a fluorine atom and a methoxymethoxy group attached to a phenyl ring, linked to a dioxaborolane moiety. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, due to its ability to form stable boron esters. Synthesis and ApplicationsThis compound is typically synthesized through the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. The synthesis involves the formation of a boron ester, which is stable and can be used in further reactions. Applications:
Suppliers and Availability2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is available from several chemical suppliers worldwide, including Angene International Limited and eNovation CN, both based in China. The compound is typically shipped within 10 to 20 days, depending on the supplier and location.
Safety and HandlingHandling this compound requires caution due to its potential reactivity and toxicity. It is recommended to store it in a cool, dry place and handle it in a well-ventilated area. Safety data sheets (SDS) should be consulted for detailed safety information. |
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CAS No. | 1248556-02-6 | ||||||||||||
Product Name | 2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||||||
Molecular Formula | C14H20BFO4 | ||||||||||||
Molecular Weight | 282.12 g/mol | ||||||||||||
IUPAC Name | 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ||||||||||||
Standard InChI | InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 | ||||||||||||
Standard InChIKey | UBAHNDWGAHVUKS-UHFFFAOYSA-N | ||||||||||||
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F | ||||||||||||
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F | ||||||||||||
PubChem Compound | 66730381 | ||||||||||||
Last Modified | Aug 16 2023 |
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